molecular formula C8H12ClNO B2541423 5-(t-Butyl)-4-(chloromethyl)oxazole CAS No. 1504676-07-6

5-(t-Butyl)-4-(chloromethyl)oxazole

Cat. No. B2541423
M. Wt: 173.64
InChI Key: DAENJSGPEBONHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole derivatives can be complex, involving multiple steps and various reagents. In the first paper, a cyclization reaction was used to synthesize a 4-chloro-2,5-bis(4-fluorophenyl)oxazole monomer, which was then converted to poly(aryl ether)s through nucleophilic substitution reactions . This suggests that similar synthetic strategies could potentially be applied to synthesize 5-(t-Butyl)-4-(chloromethyl)oxazole, although the specifics would depend on the reactivity of the substituents and the conditions employed.

Molecular Structure Analysis

The structure of oxazole derivatives is characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. The presence of substituents like chloromethyl and t-butyl groups would influence the electronic distribution and steric hindrance within the molecule. The papers do not provide direct information on the molecular structure of 5-(t-Butyl)-4-(chloromethyl)oxazole, but NMR spectroscopy techniques, as mentioned in the second paper, could be used to elucidate the structure of such compounds .

Chemical Reactions Analysis

The reactivity of oxazole derivatives can vary significantly depending on the nature of the substituents. The first paper describes the use of nucleophilic substitution to modify the oxazole monomer , while the second paper discusses the transformation of triazole oxides under acidic conditions and their subsequent reduction . These reactions indicate that 5-(t-Butyl)-4-(chloromethyl)oxazole could potentially undergo similar transformations, with the chloromethyl group being a likely site for nucleophilic attack.

Physical and Chemical Properties Analysis

Scientific Research Applications

Corrosion Inhibition

Oxazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, 4,5-dihydro-1,3-oxazole ligands, also known as 2-oxazolines, are noted for their effectiveness in preventing corrosion and dissolution of metals in acidic environments. These compounds function as efficient inhibitors by forming a protective layer on the metal surface, thereby reducing the rate of corrosion in acidic media. The variation in inhibitive efficiency is primarily influenced by the type and nature of the substituents present in the inhibitor molecule, demonstrating that specific oxazole derivatives can offer high inhibition efficiency, up to 99.6%, under certain conditions (Bentiss et al., 2007).

Synthetic Applications

Oxazole compounds serve as versatile intermediates in organic synthesis. The coordination chemistry of oxazoline ligands, for example, has found widespread use in transition metal-catalyzed asymmetric organic syntheses. Their structural features, such as the presence of chiral centers near the donor atoms, make them attractive for the design of chiral auxiliaries and ligands. This versatility stems from their straightforward synthesis from readily available precursors and the ease of modulating their chiral centers, which are crucial for asymmetric synthesis (Gómez et al., 1999).

Biological Applications

In the realm of biomedical research, oxazole derivatives have been evaluated for their potential as inhibitors of amyloid fibril formation, a process implicated in various neurodegenerative diseases. Certain oxazoles bearing specific substituents have shown significant efficacy in reducing amyloidogenesis, indicating their potential utility in the development of therapeutic agents against diseases such as Alzheimer's. The effectiveness of these compounds in binding to target proteins and inhibiting the formation of amyloid fibrils underscores their potential for further development as therapeutic agents (Razavi et al., 2005).

properties

IUPAC Name

5-tert-butyl-4-(chloromethyl)-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO/c1-8(2,3)7-6(4-9)10-5-11-7/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAENJSGPEBONHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CO1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(t-Butyl)-4-(chloromethyl)oxazole

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